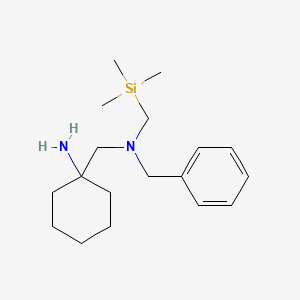
Selenonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenonium bromide is an organoselenium compound characterized by the presence of a selenium atom bonded to three organic groups and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions: Selenonium bromide can be synthesized through several methods. One common approach involves the reaction of selenides with alkyl halides. For instance, the reaction of dimethyl selenide with methyl bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: Selenonium bromide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or other higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert this compound to selenides or elemental selenium.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, leading to the formation of various selenonium derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used, with reactions conducted under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Selenoxides or seleninic acids.
Reduction: Selenides or elemental selenium.
Substitution: Various selenonium derivatives depending on the nucleophile used.
科学的研究の応用
Selenonium bromide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Selenonium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing into the use of selenonium compounds as therapeutic agents, particularly in the treatment of diseases related to oxidative stress.
Industry: this compound is used in the synthesis of materials with unique electronic and optical properties, making it valuable in the development of advanced materials and nanotechnology.
作用機序
The mechanism by which selenonium bromide exerts its effects involves the interaction of the selenium atom with various molecular targets. In biological systems, selenonium compounds can mimic the activity of selenoenzymes, participating in redox reactions and protecting cells from oxidative damage. The selenium atom in this compound can also form covalent bonds with nucleophilic sites in biomolecules, influencing their structure and function.
類似化合物との比較
Selenonium Chloride: Similar to selenonium bromide but with a chloride ion instead of a bromide ion.
Selenonium Iodide: Contains an iodide ion and exhibits different reactivity due to the larger size and lower electronegativity of iodine.
Selenoxides: Oxidized forms of selenonium compounds with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the specific reactivity imparted by the bromide ion. This reactivity can influence the compound’s behavior in substitution reactions and its ability to form stable intermediates in various chemical processes. Additionally, the bromide ion’s size and electronegativity can affect the overall stability and solubility of the compound in different solvents.
特性
分子式 |
BrSe |
|---|---|
分子量 |
158.88 g/mol |
InChI |
InChI=1S/BrSe/c1-2 |
InChIキー |
GJXHDRMNQLYQOQ-UHFFFAOYSA-N |
正規SMILES |
[Se]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)






